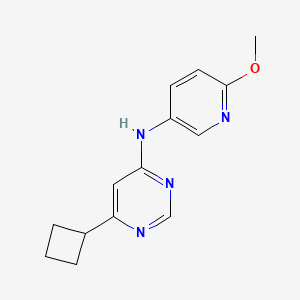

![molecular formula C17H16N2O5 B2542237 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea CAS No. 113260-75-6](/img/structure/B2542237.png)

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea” seems to be a complex organic compound. It appears to contain the 1,3-benzodioxol-5-yl group, which is a common moiety in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling .Scientific Research Applications

Potential Health and Environmental Impacts

- Endocrine Disruption and Reproductive Toxicity: Research highlights the concern over bisphenol A (BPA) alternatives, which might include compounds structurally similar to "1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea," for their potential endocrine-disrupting and reproductive toxicity effects. Studies emphasize the need for thorough evaluation of these substances, considering their use in consumer products could pose hazards to children and pregnant women (Shalenie P. den Braver-Sewradj et al., 2020).

Synthesis and Applications in Material Science

- Synthesis Methods: A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound with structural similarities, has been developed as part of green chemistry initiatives. This method provides an efficient, environmentally friendly approach for producing materials used in metal passivators and light-sensitive materials (Haining Gu et al., 2009).

Applications in Supramolecular Chemistry

- Supramolecular Building Blocks: Research on macrocyclic bis-ureas demonstrates their ability to self-assemble into columnar structures, showing promise as supramolecular building blocks. These structures are characterized by strong urea–urea hydrogen bonds and pi–stacking interactions, highlighting the potential for creating novel materials with unique properties (L. S. Shimizu et al., 2005).

Biosensors and Environmental Monitoring

- Biosensors for Urea Detection: The development of urea biosensors indicates significant progress in detecting and quantifying urea concentration, crucial for various medical and environmental applications. These biosensors employ enzyme urease as a bioreceptor element, showcasing the importance of urea in monitoring health conditions and environmental pollution (S. Botewad et al., 2021).

Potential for Safe and Sustainable Energy Supply

- Hydrogen Carrier: Urea has been evaluated for its potential as a hydrogen carrier, contributing to safe, sustainable, and long-term energy supply. Its abundance, non-toxicity, stability, and ease of transport and storage make urea a promising candidate for fuel cell power sources, underscoring the need for further research in harnessing urea for energy applications (A. Rollinson et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Related compounds bearing the 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Properties

IUPAC Name |

1,3-bis(1,3-benzodioxol-5-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-17(18-7-11-1-3-13-15(5-11)23-9-21-13)19-8-12-2-4-14-16(6-12)24-10-22-14/h1-6H,7-10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSDXSLWJMXZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)